(4S)-1-Bromo-4-methyldodecane is an organic compound with the molecular formula and a molecular weight of approximately 263.26 g/mol. This compound features a bromine atom attached to the first carbon of a dodecane chain, with a methyl group located on the fourth carbon, giving it a unique stereochemistry characterized by the (4S) configuration. The structure of (4S)-1-bromo-4-methyldodecane contributes to its properties and reactivity, making it an interesting subject for both synthetic and biological studies .
The synthesis of (4S)-1-bromo-4-methyldodecane can be achieved through various methods:
(4S)-1-Bromo-4-methyldodecane has potential applications in:
Interaction studies involving (4S)-1-bromo-4-methyldodecane typically focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential toxicity. Further research could elucidate specific interactions with biological macromolecules or pathways .
Several compounds share structural similarities with (4S)-1-bromo-4-methyldodecane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
(4S)-1-Bromo-4-methylhexane | C7H15Br | Shorter carbon chain; used in similar synthetic routes. |
1-Bromododecane | C12H25Br | Lacks methyl substitution; simpler structure. |
2-Bromododecane | C12H25Br | Different bromine position; affects reactivity. |
(4S)-1-Bromo-4-methyldodecane is unique due to its specific stereochemistry and branched structure, which influence its chemical reactivity and potential applications in organic synthesis and pharmaceuticals. Its chirality may also confer distinct biological activities compared to its non-chiral counterparts or those with different functional groups .
N-Heterocyclic carbene (NHC) ligands have emerged as powerful tools for enantioselective catalysis, particularly in reactions involving transition metals such as copper and ruthenium. A seminal advancement involves the use of chiral NHC-copper complexes to mediate allylic alkylation reactions, which can establish stereogenic centers with high enantiomeric excess. For example, Harada et al. demonstrated that a chiral NHC ligand bearing a phenolic hydroxy group enables the copper-catalyzed enantioselective allylic alkylation of terminal alkynes with primary allylic phosphates. This methodology achieves excellent γ-branch regioselectivity and up to 95% enantiomeric excess (ee) by leveraging the stereoelectronic properties of the NHC ligand to control the spatial arrangement of the transition state.
The mechanism proceeds via a ([σ + π]-allyl)copper(III) intermediate, where the NHC ligand induces asymmetry through steric and electronic interactions with the propargylic substrate. This approach could be adapted for synthesizing (4S)-1-Bromo-4-methyldodecane by substituting the alkyne pronucleophile with a bromoalkane precursor. Furthermore, chiral NHC-ruthenium complexes, as reported by Hoveyda and coworkers, facilitate olefin metathesis with retention of configuration, offering a route to install the methyl branch at C4 prior to bromination. The compatibility of these catalysts with halogenated substrates remains an area of active investigation, but preliminary studies suggest that bromine atoms do not perturb the stereochemical fidelity of the NHC-metal complex.
Organometallic reagents, particularly those involving nickel and copper, have shown promise in achieving stereochemical control during carbon–halogen bond formation. A notable example is the nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with aryl iodides, which employs a chiral bismuth oxyhalide (BiOX) ligand to achieve enantioselectivities exceeding 90% ee. By substituting the α-chloroester with a bromoalkane derivative, this methodology could be repurposed to construct the C4 stereocenter in (4S)-1-Bromo-4-methyldodecane. The BiOX ligand coordinates to nickel, creating a chiral pocket that dictates the facial selectivity of the alkyl halide during the reductive elimination step.
Additionally, Gilman reagents (lithium dimethylcuprate) have been utilized in stereoinvertive alkylation reactions to install methyl groups with precise stereochemical outcomes. For instance, the reaction of (S)-1-benzyloxy alkanols with Gilman reagents proceeds via a double inversion mechanism, ultimately yielding (R)-2-methyl alkanols with high diastereoselectivity. Applying this strategy to a brominated substrate could enable the sequential installation of the methyl group and bromine atom at C4 and C1, respectively, while maintaining stereochemical integrity.
Biocatalytic methods offer an environmentally sustainable alternative to traditional synthetic approaches, with flavin-dependent halogenases (FDHs) standing out for their ability to mediate enantioselective halogenation. The single-component FDH AetF, for example, catalyzes the bromination of 1,1-disubstituted styrenes with high stereoselectivity, suggesting its potential applicability to aliphatic substrates. While FDHs are traditionally associated with aromatic and alkenyl substrates, recent engineering efforts have expanded their scope to include unactivated alkynes and alkanes through directed evolution.
In a proposed pathway, AetF could halogenate a 4-methyldodec-1-ene precursor at the terminal position, followed by hydrogenation to yield (4S)-1-Bromo-4-methyldodecane. The enzyme’s active site, which accommodates a flavin cofactor and a bromide ion, facilitates a radical-based halogenation mechanism that preserves the substrate’s stereochemistry. Computational modeling indicates that mutations to the FDH substrate-binding pocket could enhance selectivity for aliphatic chains, thereby enabling direct C–H bromination of 4-methyldodecane. Complementary approaches using cytochrome P450 enzymes or halohydrin dehalogenases are also under exploration, though these systems currently lack the stereoselectivity required for industrial applications.